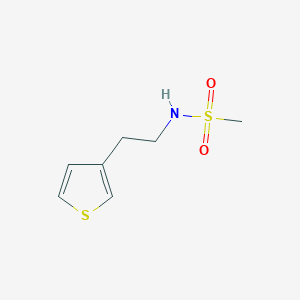

8-Fluoroquinolin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Fluoroquinolin-7-ol is a derivative of hydroxyquinoline, a compound known for its ability to form complexes with metal ions and its wide range of pharmacological applications. The presence of a fluorine atom at the 8-position of the quinoline ring can significantly alter the chemical and physical properties of the molecule, potentially leading to novel biological activities and applications in material science.

Synthesis Analysis

The synthesis of this compound derivatives and related compounds has been explored in various studies. For instance, the synthesis of 8-nitrofluoroquinolone derivatives involved the preparation of a synthon followed by the introduction of substituted primary amine appendages at the C-7 position . Another study described a procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which was then used to create a range of substituted tetrahydroisoquinolines . These synthetic routes often involve multistep reactions, including nucleophilic aromatic substitution and directed ortho-lithiation.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the potential for various tautomeric forms. For example, 8-hydroxyquinoline derived thiosemicarbazones exist in their thioamide tautomeric forms and coordinate with metal ions to form complexes with different geometries . The introduction of fluorine can also influence the molecular conformation and the ability to form supramolecular structures, as seen in the halogen bonding observed in the crystal structure of a related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate .

Chemical Reactions Analysis

The reactivity of this compound derivatives includes their ability to undergo various chemical transformations. For instance, the fluoro-substituted quinoline oligoamides can undergo cross-hybridization with chloro-substituted analogues to form heteromeric double helices . Additionally, the fluoroalkylselenolation of 8-aminoquinolines has been achieved using a palladium-catalyzed reaction, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the fluorine atom and the specific substituents on the quinoline ring. For example, the ultraweak fluorescence of 8-hydroxyquinoline in water is attributed to ultrafast excited-state proton transfer, which is altered when the molecule forms complexes with metal ions . The introduction of fluorine can affect the electronic properties and reactivity of the molecule, leading to selective and sensitive signaling behaviors, as observed in the case of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, which showed highly Hg2+-selective fluorescence enhancing properties . The physical properties, such as solubility and stability, can also be tailored through the introduction of various functional groups, as seen in the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, which exhibited promising cytotoxicity and antimicrobial activities .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

8-Fluoroquinolin-7-ol and its derivatives, particularly those in the fluoroquinolone family, are significantly recognized for their antibacterial properties. A study by Al-Hiari et al. (2007) focused on the synthesis of new 8-nitrofluoroquinolone derivatives, revealing their notable antibacterial activity against gram-positive and gram-negative strains. Specifically, derivatives with more lipophilic groups enhanced activity against gram-positive strains, indicating the potential of this compound derivatives in developing antibacterial agents (Al-Hiari et al., 2007).

Molecular Assembly and Helix Formation

The compound has also been found to contribute to the formation of molecular structures like double helices. Gan et al. (2010) synthesized oligoamides of 8-chloroquinoline and showed that they can assemble into double helical dimers and undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This property is crucial for controlling the handedness of these double helices through chiral residues, which may have implications in molecular and supramolecular chemistry (Gan et al., 2010).

Photoluminescence and Electronic Structures

In the realm of spectroscopy and electronic structures, this compound derivatives have been explored for their photoluminescence properties. Suliman et al. (2014) synthesized new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives and found that the aluminum complexes of these compounds exhibited strong fluorescence emission. This suggests their potential application in fields like organic light-emitting diodes (OLEDs) and other photophysical devices (Suliman et al., 2014).

Proton Transfer and Fluorescence Properties

Park et al. (2016) studied 8-Hydroxyquinoline (8-HQ) and its derivatives for their fluorescence properties, especially when complexed with metal ions. The study highlighted the ultrashort-lived nature of 8-HQ in excited states due to ultrafast excited-state proton transfer, providing insights into its fluorogenic properties when complexed with metal ions. This could have significant implications in the development of sensors and analytical methods (Park et al., 2016).

Corrosion Monitoring

This compound has been used in the development of corrosion indicators. Roshan et al. (2018) described the successful performance of 8-hydroxyquinoline (8-HQ) as a ferric ion sensitive indicator used in epoxy coating, highlighting its potential in monitoring corrosion and ensuring material integrity (Roshan et al., 2018).

Tautomeric Bistable Switches

The compound has also been investigated for its use in tautomeric bistable switches. Georgiev et al. (2021) synthesized novel 7-hydroxyquinoline-based Schiff bases and explored their spectral properties. The compounds showed potential as bistable switches, useful in the field of materials science and molecular devices (Georgiev et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 8-Fluoroquinolin-7-ol are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA synthesis, and by inhibiting them, this compound disrupts the replication process .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, a crucial step in DNA replication . This disruption in the pathway leads to downstream effects, including the cessation of bacterial growth and eventual bacterial death .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA synthesis, leading to the cessation of bacterial growth and eventual bacterial death . This is achieved through the stabilization of DNA strand breaks and the formation of a ternary complex that blocks DNA replication .

Safety and Hazards

The safety information for “8-Fluoroquinolin-7-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

8-fluoroquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHOHYNHCRUGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)F)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)